Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the triazolopyridazine core with piperidine derivatives, often using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl benzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, bacterial infections, and inflammatory diseases.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways. The piperidine moiety enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of specific biological targets. The compound’s effects on cellular pathways are mediated through its interaction with key signaling molecules, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar pharmacological activities. the presence of different substituents can significantly alter their biological properties.
Piperidine Derivatives: Compounds with piperidine moieties are known for their diverse biological activities. The combination of piperidine with triazolopyridazine in the target compound enhances its potency and selectivity.
Benzoate Esters: These compounds are commonly used in medicinal chemistry for their ability to modulate the pharmacokinetic properties of drugs. .
Biological Activity
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a triazole-pyridazine ring system linked to a piperidine moiety through a carbonyl group. Its molecular formula is C18H20N6O3, and it has a molecular weight of approximately 368.39 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Esterification : The final product formation through the reaction of benzoic acid derivatives with the synthesized triazole-piperidine intermediate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT116 (Colon Cancer) | 6.2 |
Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that the triazole-pyridazine scaffold may inhibit key pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. For example, studies indicate that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Activity |
---|---|
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been explored in various models. These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on HCT116 cells. The results showed a dose-dependent decrease in cell viability, indicating strong anticancer activity. -
Case Study on Antimicrobial Efficacy :
In a comparative study of various triazole derivatives against E. coli, this compound exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics.
Properties
Molecular Formula |
C20H22N6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H22N6O3/c1-2-29-20(28)14-5-7-16(8-6-14)22-19(27)15-4-3-11-25(12-15)18-10-9-17-23-21-13-26(17)24-18/h5-10,13,15H,2-4,11-12H2,1H3,(H,22,27) |
InChI Key |
BXMHJICPOBVAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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